molecular formula C21H20O13 B1253221 myricetin 7-O-beta-D-glucopyranoside

myricetin 7-O-beta-D-glucopyranoside

カタログ番号 B1253221
分子量: 480.4 g/mol
InChIキー: VYUFSOYMUGOSGK-GFOOFYSOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Myricetin 7-O-beta-D-glucopyranoside is a myricetin O-glucoside that is myricetin with a beta-D-glucosyl residue attached at position 7. It has a role as a metabolite. It is a beta-D-glucoside, a monosaccharide derivative, a myricetin O-glucoside, a pentahydroxyflavone and a member of flavonols. It derives from a beta-D-glucose.

科学的研究の応用

Antioxidant and Free-Radical Scavenging Activity

Myricetin 7-O-beta-D-glucopyranoside demonstrates significant antioxidant activity. A study found that it exhibited effective free-radical scavenging effects in various assays, highlighting its potential as an antioxidant compound (Cioffi et al., 2002).

Anticancer Potential

This compound has been identified as a kinase inhibitor, showing promise in cancer research. It inhibited several kinase enzymes, suggesting a role in new anticancer drug discovery (Mostafa, 2020).

Antiviral Properties

Research on myricetin 7-O-beta-D-glucopyranoside has also revealed its potential antiviral properties. A study on compounds isolated from Ardisia splendens leaves, including myricetin 7-O-beta-D-glucopyranoside, found significant activity against Coxsackie A16 viruses, suggesting its potential as an antiviral agent (Van et al., 2014).

Diabetes Treatment

Myricetin 7-O-beta-D-glucopyranoside may also be effective in treating type 2 diabetes. It acts as a natural class B GPCR agonist and has shown glucoregulatory activity in studies, indicating its potential in diabetes management (Li et al., 2017).

Obesity and Metabolic Disorders

Additionally, myricetin has been studied for its effects on obesity and related metabolic disorders. A study found that it had a regressive effect on pre-existing hepatic steatosis in mice fed a high-fat diet, suggesting its therapeutic potential for these conditions (Xia et al., 2016).

特性

製品名

myricetin 7-O-beta-D-glucopyranoside

分子式

C21H20O13

分子量

480.4 g/mol

IUPAC名

3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C21H20O13/c22-5-12-15(27)17(29)19(31)21(34-12)32-7-3-8(23)13-11(4-7)33-20(18(30)16(13)28)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,19,21-27,29-31H,5H2/t12-,15-,17+,19-,21-/m1/s1

InChIキー

VYUFSOYMUGOSGK-GFOOFYSOSA-N

異性体SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

正規SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。